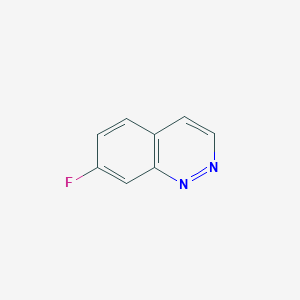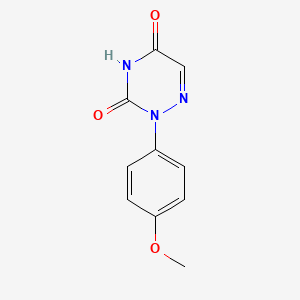
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the class of 1,2,4-triazines. This compound is characterized by the presence of a methoxyphenyl group attached to the triazine ring, which imparts unique chemical and physical properties. The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms, making it an important scaffold in medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzohydrazide with cyanuric chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydrazide group attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding phenol derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction may target the triazine ring or the methoxy group, depending on the reaction conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols. These reactions can lead to the formation of substituted triazine derivatives with diverse functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of polymers and materials with specific properties, such as flame retardancy and UV stabilization.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione: This compound lacks the methoxy group, which may result in different chemical reactivity and biological activity.
2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
2-(4-Hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione: The hydroxy group can enhance the compound’s hydrogen bonding capability, potentially affecting its biological activity and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)13-10(15)12-9(14)6-11-13/h2-6H,1H3,(H,12,14,15) |
Clé InChI |
CFROFPBGAZVQJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
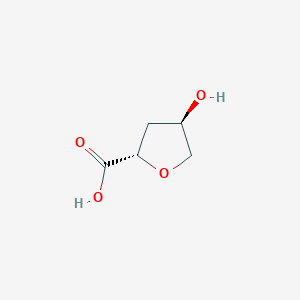


![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)

![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
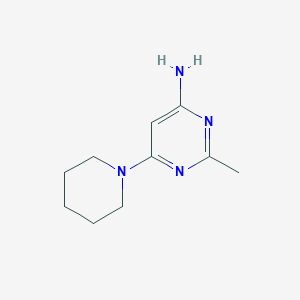
![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)

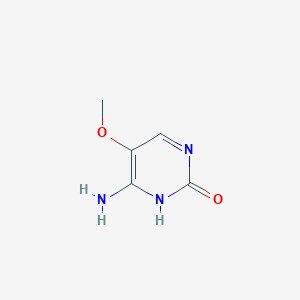
![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
